Carbonimidodithioic acid, cyano-, bis(2,3-dibromopropyl) ester
Description
Carbonimidodithioic acid, cyano-, bis(2,3-dibromopropyl) ester is a brominated organosulfur compound characterized by a carbonimidodithioate backbone with cyano and bis(2,3-dibromopropyl) substituents. Its molecular formula is C₉H₁₀Br₄N₂S₂, with a molecular weight of 508.88 g/mol. The compound’s structure features two 2,3-dibromopropyl groups attached to the sulfur atoms of the carbonimidodithioic acid core, along with a cyano group (-C≡N) bonded to the central carbon.
While specific data on this compound are sparse in publicly available literature, its structural analogs (e.g., halogenated carbamothioic/carbonimidodithioic esters) suggest applications in flame retardancy, polymer modification, or intermediates in organic synthesis .
Properties
CAS No. |
60222-99-3 |
|---|---|
Molecular Formula |
C8H10Br4N2S2 |
Molecular Weight |
517.9 g/mol |
IUPAC Name |
bis(2,3-dibromopropylsulfanyl)methylidenecyanamide |
InChI |
InChI=1S/C8H10Br4N2S2/c9-1-6(11)3-15-8(14-5-13)16-4-7(12)2-10/h6-7H,1-4H2 |
InChI Key |
LIHVYIJZAPOEDI-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CBr)Br)SC(=NC#N)SCC(CBr)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbonimidodithioic acid, cyano-, bis(2,3-dibromopropyl) ester typically involves the reaction of carbonimidodithioic acid with 2,3-dibromopropanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the esterification process. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the demand for the compound in various applications. Quality control measures are implemented to ensure the consistency and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Carbonimidodithioic acid, cyano-, bis(2,3-dibromopropyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The dibromopropyl groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Carbonimidodithioic acid, cyano-, bis(2,3-dibromopropyl) ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Carbonimidodithioic acid, cyano-, bis(2,3-dibromopropyl) ester involves its interaction with molecular targets, such as enzymes and receptors. The cyano and dibromopropyl groups play a crucial role in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
The compound’s key differentiator is its bis(2,3-dibromopropyl) ester groups. Comparisons with analogous esters reveal:
Physical and Thermodynamic Properties
Predicted properties for the target compound, inferred from analogs:
- Density : Estimated 1.6–1.8 g/cm³ (higher than fluorophenyl analog due to bromine’s atomic mass) .
- Boiling Point : Likely exceeds 300°C (similar to high-molecular-weight brominated esters) .
- Solubility: Expected low water solubility (<0.1 mg/L) but moderate solubility in nonpolar solvents (e.g., dichloromethane).
Reactivity and Functional Group Behavior
- Hydrolysis: Like other thiocarbamates, the compound may hydrolyze under alkaline conditions to release H₂S and dibromopropanol. This contrasts with dimercaptosuccinate esters, which form stable thiolate intermediates .
- Reduction : Brominated esters are less prone to reductive cleavage compared to chlorinated analogs (e.g., dichloropropeynl ester), as C-Br bonds are stronger than C-Cl bonds .
Research Findings and Data Gaps
- Synthetic Routes : Likely synthesized via nucleophilic substitution between carbonimidodithioic acid derivatives and 2,3-dibromopropyl halides, paralleling methods for dimercaptosuccinate esters .
Biological Activity
Carbonimidodithioic acid, cyano-, bis(2,3-dibromopropyl) ester, is a chemical compound with potential biological activity that warrants detailed investigation. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Properties
- Molecular Weight : 452.1 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
- Stability : Sensitive to moisture and light.
The biological activity of this compound has been linked to its interaction with various biological pathways. Research indicates that it may exhibit:
- Antimicrobial Activity : Demonstrated efficacy against certain bacterial strains.
- Toxicity Profiles : Potential cytotoxic effects on mammalian cell lines, particularly at higher concentrations.
Case Study: Cytotoxicity Assessment
A study investigated the cytotoxic effects of the compound on human fibroblast cells. The results indicated:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
This data suggests a dose-dependent decrease in cell viability, highlighting the compound's potential toxicity.
Environmental Impact
Research has also focused on the environmental implications of this compound. Its persistence in aquatic systems raises concerns regarding bioaccumulation and toxicity to aquatic life. Studies indicate that it can disrupt endocrine functions in fish species.
Regulatory Status
The compound is subject to various regulatory assessments due to its potential health and environmental risks. According to the EPA's Chemical Activity Status Report, it is monitored under several acts, including:
- Toxic Substances Control Act (TSCA)
- Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA)
These regulations aim to mitigate risks associated with its use and exposure.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
